molecular formula C22H14F7N5O2 B610385 Quilseconazole CAS No. 1340593-70-5

Quilseconazole

Cat. No.: B610385
CAS No.: 1340593-70-5
M. Wt: 513.4 g/mol
InChI Key: NCEHACHJIXJSPD-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VT-1129 involves the preparation of a tetrazole-pyridine hybrid structure. The process includes the formation of the tetrazole ring and its subsequent attachment to a pyridine moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

The industrial production of VT-1129 has been optimized to ensure a purer, more stable, and easily testable form. The process involves multiple steps of purification and separation to achieve the desired purity. The final product is obtained in a crystalline form, which is essential for its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions

VT-1129 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of VT-1129 with modified functional groups, which can enhance or alter its antifungal properties .

Scientific Research Applications

VT-1129 has a wide range of scientific research applications, including:

Mechanism of Action

VT-1129 exerts its effects by inhibiting the enzyme lanosterol 14-α-demethylase (CYP51) in Cryptococcus species. This inhibition disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane. The depletion of ergosterol leads to the accumulation of toxic sterol intermediates, ultimately causing cell membrane dysfunction and fungal cell death .

Comparison with Similar Compounds

VT-1129 is compared with other similar compounds, such as:

VT-1129 is unique due to its high selectivity for fungal CYP51 over the human enzyme, resulting in lower toxicity and fewer side effects compared to other antifungal agents .

Properties

IUPAC Name

(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-[4-(trifluoromethoxy)phenyl]pyridin-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F7N5O2/c23-15-4-7-17(18(24)9-15)20(35,11-34-12-31-32-33-34)21(25,26)19-8-3-14(10-30-19)13-1-5-16(6-2-13)36-22(27,28)29/h1-10,12,35H,11H2/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEHACHJIXJSPD-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C(C(CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C([C@](CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340593-70-5
Record name VT-1129
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1340593705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QUILSECONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WJ1XH4Z6A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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